(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. This compound features a unique structural arrangement that incorporates a triisopropylsilyl group, which enhances its stability and solubility in organic solvents. The compound is characterized by its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
The synthesis and characterization of this compound have been discussed in various scientific publications and patents, highlighting its relevance in drug discovery and development. Notably, compounds within this family have shown promise as active agents against various biological targets, including protein kinases .
This compound can be classified as:
The synthesis of (E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate typically involves multiple steps that include the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. One common method for synthesizing such compounds is through cyclization reactions involving appropriate precursors.
The molecular structure of (E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate can be described as follows:
The compound's structural data can be elucidated using techniques such as NMR spectroscopy and mass spectrometry, which confirm the connectivity and presence of functional groups.
(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate can undergo various chemical reactions typical for esters and alkenes:
The reactivity of this compound is influenced by both the electronic nature of the pyridine ring and the steric bulk provided by the triisopropylsilyl group.
The mechanism of action for compounds like (E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate generally involves interaction with specific biological targets:
Studies indicate that such compounds may exhibit selective inhibition profiles against various kinases, making them potential candidates for targeted cancer therapies.
(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate has several scientific uses:
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold serves as a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine nucleotides and diverse biological activities. Efficient cyclization strategies are critical for constructing this tricyclic system. Classical approaches include the Madelung synthesis, which involves intramolecular cyclization of o-aminomethylpyridines under strong base conditions at elevated temperatures (200–300°C), yielding the core with moderate efficiency (45–60%) [10]. Contemporary methodologies leverage transition-metal-catalyzed cyclizations, such as palladium-catalyzed C–N coupling, to assemble the pyrrole ring onto functionalized pyridine precursors at C3 positions. The Duff formylation represents another pivotal method, utilizing hexamethylenetetramine (HMTA) in acetic acid to introduce carbaldehyde groups at C3 (75% yield), enabling downstream functionalization [1] [10]. For 4-substituted derivatives, ring-closing metathesis (RCM) has emerged as a powerful tool, particularly when incorporating α,β-unsaturated esters, achieving cyclization with ruthenium catalysts (Grubbs II) at 40–60°C [7].
Table 1: Cyclization Methods for Pyrrolo[2,3-b]pyridine Core Synthesis
Method | Conditions | Yield Range | Key Limitations |
---|---|---|---|
Madelung Synthesis | NaOAmyl, 250°C, sealed tube | 45–60% | High temperature, side reactions |
Duff Formylation | HMTA, 33% AcOH, reflux | ~75% | Selective for C3 functionalization |
Pd-Catalyzed Cyclization | Pd(OAc)₂, Xantphos, K₂CO₃, 100°C | 60–80% | Sensitivity to halogen substituents |
Ring-Closing Metathesis | Grubbs II catalyst, CH₂Cl₂, 40°C | 70–85% | Requires diene precursors |
Recent advances focus on one-pot tandem cyclizations, combining C–H activation and annulation to streamline synthesis. For instance, gold-catalyzed enyne cycloisomerizations facilitate rapid access to fused heterocycles under mild conditions [1] [9]. Optimization challenges include controlling regioselectivity in unsymmetrical precursors and minimizing oligomerization during high-temperature reactions.
The triisopropylsilyl (TIPS) group serves dual roles in pyrrolo[2,3-b]pyridine chemistry: as a steric protecting group for N1 and a director for regioselective functionalization. Silylation at N1 is favored due to the higher nucleophilicity of the pyrrolic nitrogen compared to the pyridinic nitrogen. This regioselectivity is achieved using TIPS chloride in the presence of bases like imidazole or DBU in anhydrous DMF, yielding protected derivatives (e.g., 4-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine) at >90% efficiency [2] [8]. The TIPS group’s bulky isopropyl substituents prevent electrophilic attack at C3 and facilitate orthogonal functionalization at C4/C5 positions.
Table 2: Silylating Agents for N1 Protection
Agent | Base | Solvent | Temperature | Regioselectivity (N1:PyN) | Yield |
---|---|---|---|---|---|
TIPS-Cl | Imidazole | DMF | 25°C | 95:5 | 92% |
TIPS-OTf | 2,6-Lutidine | CH₂Cl₂ | 0°C | >99:1 | 88% |
TIPS-N3 (Cu-catalyzed) | DBU | THF | 60°C | 90:10 | 85% |
Crucially, the TIPS group enhances solubility in organic solvents (e.g., toluene, THF) and prevents unwanted N-alkylation during subsequent C–C coupling steps. Deprotection is achievable under mild conditions using tetrabutylammonium fluoride (TBAF) in THF, restoring the N–H functionality without scaffold degradation [3] [8]. For the target compound, TIPS protection precedes but-2-enoate installation to avoid competing side reactions at N1.
Incorporation of the (E)-but-2-enoate moiety involves Pd-catalyzed cross-coupling between halogenated pyrrolo[2,3-b]pyridines and methyl acrylate derivatives. The Heck reaction is particularly effective for C4-functionalization using palladium acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and silver phosphate (Ag₃PO₄) as a halide scavenger in DMF at 100°C [4] [8]. This reaction proceeds via a concerted migratory insertion mechanism:
The (E)-stereoselectivity (>20:1) arises from the antiperiplanar requirement in β-hydride elimination. Alternatively, Horner-Wadsworth-Emmons (HWE) olefination allows conjugation using phosphonate esters derived from methyl 4-diethoxyphosphorylbut-2-enoate. Under mild base (K₂CO₃), this reagent reacts with pyrrolo[2,3-b]pyridine-4-carbaldehydes, yielding α,β-unsaturated esters with high (E)-selectivity (>95%) [1] [4].
Table 3: Methods for But-2-enoate Incorporation
Method | Conditions | (E):(Z) Ratio | Yield Range | Key Advantage |
---|---|---|---|---|
Heck Coupling | Pd(OAc)₂, PPh₃, Ag₃PO₄, DMF, 100°C | 20:1 | 75–85% | Direct C4 functionalization |
HWE Olefination | (EtO)₂P(O)CH₂CH=CO₂Me, K₂CO₃, THF, 25°C | >50:1 | 80–90% | Mild conditions, no metal |
Knoevenagel Condensation | CH₂(CO₂Me)₂, piperidine, MW, 120°C | 10:1 | 60–70% | One-step protocol |
The ester group’s electronic influence enhances the alkene’s stability toward polymerization while enabling downstream transformations like hydrolysis or reduction.
Preserving the (E)-configuration in the but-2-enoate chain requires suppressing isomerization to the (Z)-isomer, which can occur via acid/base-catalyzed equilibration or photochemical excitation. Key stabilization strategies include:
Stereochemical integrity is verified via ¹H NMR coupling constants (Jₜᵣₐₙₛ = 15–16 Hz) and NOESY spectroscopy, showing no cross-peaks between the β-vinyl proton and the ester methoxy group. Computational studies (DFT, ωB97X-D/6-311++G(d,p)) reveal the (E)-isomer is thermodynamically favored by 12–15 kJ/mol due to reduced steric clash between the pyrrolopyridine and ester moiety [9]. For the target compound, conformational locking via the TIPS group further disfavors isomerization by restricting rotation around the C4–Cβ bond.
Table 4: Impact of Catalysts on (E)-Selectivity in Coupling
Catalyst System | Additive | Temperature | (E):(Z) Ratio | Isomerization Risk |
---|---|---|---|---|
Pd(OAc)₂/PPh₃ | Ag₂CO₃ | 100°C | 15:1 | Moderate |
Pd(OAc)₂/SPhos (bulky ligand) | K₃PO₄ | 80°C | >50:1 | Low |
Pd₂(dba)₃/XPhos | Ag₃PO₄ | 90°C | 30:1 | Very Low |
Post-synthesis, the (E)-configuration remains stable under inert storage (−20°C, argon), though prolonged exposure to light or protic solvents should be avoided.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: